molecular formula C16H26N4 B1418366 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine CAS No. 1172989-88-6

2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Cat. No. B1418366
M. Wt: 274.4 g/mol
InChI Key: UDXHGOKSBPIKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is a chemical compound that has been researched for its potential use in scientific applications. This compound is also known as MIPEP or 25I-NBOH, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

1. Inhibitors of 15-Lipoxygenase

Compounds containing 1-methylpiperazine demonstrated potential as inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and cardiovascular diseases. For example, a study by Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) that showed notable inhibition capabilities (Asghari et al., 2016).

2. Antibacterial Activity

A study by Merugu et al. (2010) investigated the antibacterial activity of benzyl piperazine derivatives with pyrimidine and isoindolinedione. This study highlights the potential of 1-methylpiperazine derivatives as antibacterial agents (Merugu et al., 2010).

3. Synthesis of New Amides

Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating the chemical versatility and utility of 1-methylpiperazine in synthesizing new compounds with potential medicinal applications (Koroleva et al., 2011).

4. Fluorescent Imaging

In the field of materials science, Tian et al. (2002) used compounds with 4-methylpiperazin-1-yl in the development of fluorescent polymers for imaging applications. This research indicates the role of such compounds in advanced material sciences (Tian et al., 2002).

properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXHGOKSBPIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)N(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
Reactant of Route 2
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
Reactant of Route 3
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
Reactant of Route 4
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
Reactant of Route 5
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
Reactant of Route 6
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

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